molecular formula C5H7ClN2OS B6609704 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride CAS No. 2866334-70-3

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride

Cat. No.: B6609704
CAS No.: 2866334-70-3
M. Wt: 178.64 g/mol
InChI Key: QDURQWVRXZUWSF-UHFFFAOYSA-N
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Description

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride typically involves the reaction of 2-bromo-1-(1,2-thiazol-3-yl)ethan-1-one with ammonia or an amine under controlled conditions . The reaction is usually carried out in a polar solvent such as ethanol or water at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives .

Scientific Research Applications

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

2-amino-1-(1,2-thiazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c6-3-5(8)4-1-2-9-7-4;/h1-2H,3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDURQWVRXZUWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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